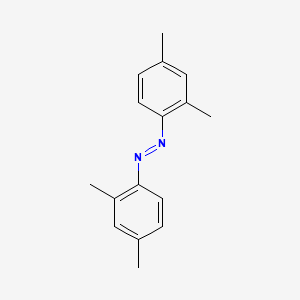
Bis(2,4-dimethylphenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,4-dimethylphenyl)diazene, also known as 2,2’,4,4’-Tetramethyl-azobenzol, is an organic compound with the molecular formula C16H18N2. It is a member of the azobenzene family, characterized by the presence of a diazene (N=N) functional group. This compound is known for its vibrant color and is used in various applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Bis(2,4-dimethylphenyl)diazene can be synthesized through the oxidative coupling of 2,4-dimethylaniline. The general procedure involves the reaction of 2,4-dimethylaniline with an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Bis(2,4-dimethylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
Bis(2,4-dimethylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential use in biological imaging due to its fluorescent properties.
Medicine: Investigated for its potential as a drug delivery agent.
作用機序
The mechanism of action of bis(2,4-dimethylphenyl)diazene involves its ability to undergo photoisomerization. The compound can switch between trans and cis configurations upon exposure to light, which alters its physical and chemical properties. This photoresponsive behavior makes it useful in applications such as molecular switches and sensors .
類似化合物との比較
Similar Compounds
- Bis(2,4,6-trimethylphenyl)diazene
- Bis(4-methoxyphenyl)diazene
- Azobenzene
Uniqueness
Bis(2,4-dimethylphenyl)diazene is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
特性
CAS番号 |
29418-25-5 |
|---|---|
分子式 |
C16H18N2 |
分子量 |
238.33 g/mol |
IUPAC名 |
bis(2,4-dimethylphenyl)diazene |
InChI |
InChI=1S/C16H18N2/c1-11-5-7-15(13(3)9-11)17-18-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
InChIキー |
CYYXARGGNXTAAM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B15098169.png)
![(5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098173.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15098186.png)
![4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid](/img/structure/B15098191.png)
![3-(4-fluorobenzenesulfonyl)-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15098193.png)
![4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B15098198.png)
![4-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B15098205.png)
![2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)ph enyl]acetamide](/img/structure/B15098209.png)
![(5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15098216.png)
![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one](/img/structure/B15098218.png)
![2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-naphthylacetamide](/img/structure/B15098224.png)
![N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15098232.png)
![(5Z)-3-ethyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098244.png)
![N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15098247.png)
